ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride involves several steps. One common synthetic route includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . This reaction is typically catalyzed by iodine molecules . Industrial production methods often involve the use of advanced catalysts and eco-friendly procedures, including heterogeneous catalytic systems and ligand-free systems .
Analyse Chemischer Reaktionen
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, phenylhydrazine, and iodine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclocondensation reaction with phenylhydrazine results in the formation of a pyrazole structure .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a biochemical for proteomics research . In biology and medicine, it is studied for its potential therapeutic properties, including its role in the development of new drugs . Additionally, it has applications in the industrial sector, particularly in the synthesis of other heterocyclic compounds .
Wirkmechanismus
The mechanism of action of ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole structure allows it to bind to various receptors and enzymes, influencing their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific pyrazole structure and the presence of both benzyl and dimethyl groups. Similar compounds include other pyrazole derivatives, such as 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid . These compounds share similar chemical properties but differ in their specific substituents and biological activities .
Eigenschaften
Molekularformel |
C16H22ClN3O2 |
---|---|
Molekulargewicht |
323.82 g/mol |
IUPAC-Name |
ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H21N3O2.ClH/c1-4-21-16(20)15(17)14-11(2)18-19(12(14)3)10-13-8-6-5-7-9-13;/h5-9,15H,4,10,17H2,1-3H3;1H |
InChI-Schlüssel |
GJZQWZMFAQDQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.